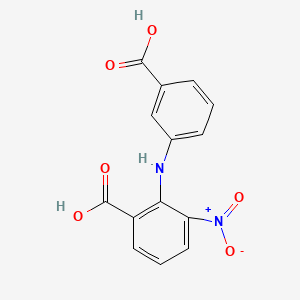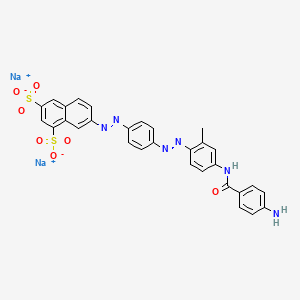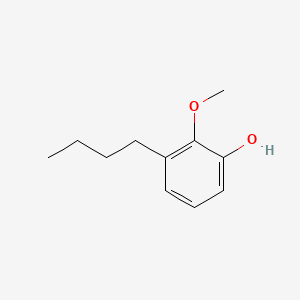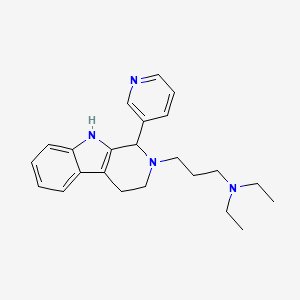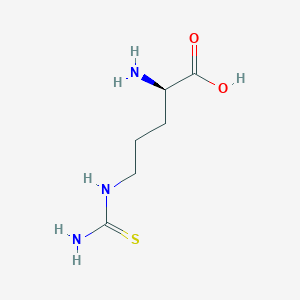
L-Mannonic-1,5-lactam
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Mannonic-1,5-lactam is a cyclic amide derived from L-mannonic acid. It is a member of the lactam family, which are cyclic amides known for their diverse biological activities and applications in medicinal chemistry. Lactams are significant due to their presence in various natural products and their role as building blocks for the synthesis of novel compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: L-Mannonic-1,5-lactam can be synthesized through the cyclization of L-mannonic acid under acidic or basic conditions. The reaction typically involves heating L-mannonic acid in the presence of a dehydrating agent, such as acetic anhydride, to promote the formation of the lactam ring.
Industrial Production Methods: Industrial production of this compound often involves the use of biocatalysts to enhance the efficiency and selectivity of the cyclization process. Enzymatic methods using specific lactamases can also be employed to achieve high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions: L-Mannonic-1,5-lactam undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding lactones or carboxylic acids.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the lactam ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted lactams, lactones, and amines, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
L-Mannonic-1,5-lactam has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of complex organic molecules and as a building block in the development of new materials.
Biology: It is used in the study of enzyme mechanisms and as a substrate for lactamase enzymes.
Medicine: this compound derivatives are explored for their potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is utilized in the production of pharmaceuticals and agrochemicals, as well as in the development of biodegradable polymers.
Mécanisme D'action
The mechanism of action of L-Mannonic-1,5-lactam involves its interaction with specific molecular targets, such as enzymes. It can act as an inhibitor or substrate for lactamase enzymes, disrupting their normal function. The lactam ring’s reactivity allows it to form covalent bonds with active site residues, leading to enzyme inhibition or modification.
Comparaison Avec Des Composés Similaires
L-Mannonic-1,5-lactam can be compared with other lactams, such as β-lactams and γ-lactams. While β-lactams are well-known for their antibiotic properties, this compound is unique due to its specific structural features and reactivity. Similar compounds include:
β-Lactams: Known for their use in antibiotics like penicillin.
γ-Lactams: Used in the synthesis of various pharmaceuticals and agrochemicals.
Propriétés
Numéro CAS |
156857-10-2 |
|---|---|
Formule moléculaire |
C6H11NO5 |
Poids moléculaire |
177.16 g/mol |
Nom IUPAC |
(3R,4R,5S,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)piperidin-2-one |
InChI |
InChI=1S/C6H11NO5/c8-1-2-3(9)4(10)5(11)6(12)7-2/h2-5,8-11H,1H2,(H,7,12)/t2-,3-,4+,5+/m0/s1 |
Clé InChI |
AJJXPYDGVXIEHE-QMKXCQHVSA-N |
SMILES isomérique |
C([C@H]1[C@@H]([C@H]([C@H](C(=O)N1)O)O)O)O |
SMILES canonique |
C(C1C(C(C(C(=O)N1)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


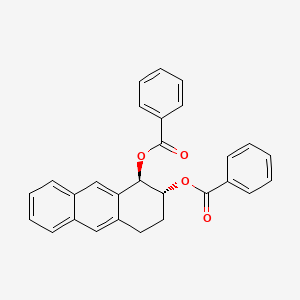
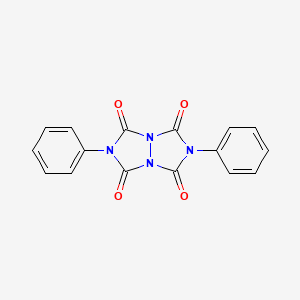

![6,12,13-triphenyl-3,4,7,8,10,11-hexazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene](/img/structure/B12805212.png)




